3-甲氧基-4'-吗啉甲基联苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-Methoxy-4'-morpholinomethyl benzophenone is a benzophenone derivative that is of interest due to its potential biological activities. Benzophenone derivatives are known for their diverse pharmacological properties, including anti-proliferative activities against various types of neoplastic cells . The presence of a morpholine moiety can confer additional chemical properties and biological activities, as seen in other morpholine-containing compounds .

Synthesis Analysis

The synthesis of benzophenone analogs, such as those described in the provided papers, typically involves multi-step reaction sequences. For instance, novel morpholine conjugated benzophenone analogs have been synthesized from (4-hydroxy-aryl)-aryl methanones . The synthesis of other related compounds, like 3,4,5,3'-tetramethoxy-4',5'-methylenedioxybenzophenone, involves starting from gallic acid derivatives and includes steps such as benzilic acid rearrangement and oxidative decarboxylation . These methods highlight the complexity and versatility of synthetic routes available for creating benzophenone derivatives.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is crucial for their biological activity. For example, the structure of 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone, an analog of colchicine, has been determined using X-ray crystallography, revealing a conformation similar to colchicine despite the absence of a middle ring . Similarly, the molecular structure of a novel bioactive heterocycle containing a morpholine ring has been characterized using various spectroscopic methods and X-ray diffraction, showing the importance of inter and intra-molecular hydrogen bonds for molecular stability . These findings suggest that the molecular structure of 3-Methoxy-4'-morpholinomethyl benzophenone would also be critical for its function and interaction with biological targets.

Chemical Reactions Analysis

Benzophenone derivatives undergo various chemical reactions, including hydroxylation and desmethylation, when metabolized by liver microsomes . These metabolic transformations are mediated by cytochrome P450 isoforms and can significantly alter the biological activity and pharmacokinetics of the compounds. The specific chemical reactions that 3-Methoxy-4'-morpholinomethyl benzophenone undergoes would depend on its precise molecular structure and the presence of functional groups amenable to metabolic enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For instance, the presence of methoxy and morpholino groups can affect the compound's solubility, stability, and reactivity . The crystalline structure, as well as the presence of specific functional groups, can also impact the melting point, boiling point, and other physicochemical characteristics. These properties are essential for the compound's suitability in various applications, including its potential use as a therapeutic agent.

科学研究应用

化妆品和防晒霜中的紫外线过滤器

3-甲氧基-4'-吗啉甲基联苯酮,也称为联苯酮-3(BP-3),主要用作护肤产品中的紫外线(UV)过滤器。它能有效吸收紫外线辐射,从而保护人体皮肤和头发免受损害。研究表明,BP-3被肝微粒体代谢,并显示出雌激素和抗雄激素活性(Watanabe等,2015)(Watanabe et al., 2015)。

环境影响和去除技术

研究探讨了BP-3的环境影响,特别是其在水环境中的存在。一项研究关注了在水中使用六价铁氧化BP-3,揭示了在特定条件下可以有效实现BP-3降解(Yang & Ying,2013)(Yang & Ying, 2013)。另一项研究开发了一种环保的方法,利用三级胺功能化吸附树脂从水中去除联苯酮-4(Zhou等,2018)(Zhou et al., 2018)。

医学应用和合成

合成了联苯酮类似物,包括吗啉共轭衍生物,并评估了它们对各种癌细胞的抗增殖活性(Al‐Ghorbani等,2017)(Al‐Ghorbani等,2017)。这项研究为医学应用开辟了潜在途径,特别是在癌症治疗方面。

生物样本中的分析

已开发了用于测定生物样本中联苯酮及其衍生物的分析方法。例如,一项研究提出了一种检测人体血清中BP-3的方法,这对于研究经皮吸收过程具有重要意义(Tarazona等,2013)(Tarazona et al., 2013)。

安全和危害

属性

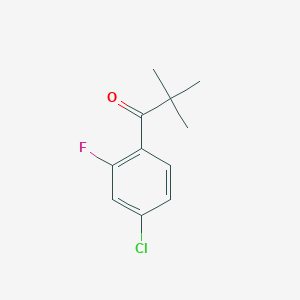

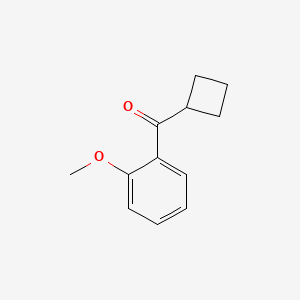

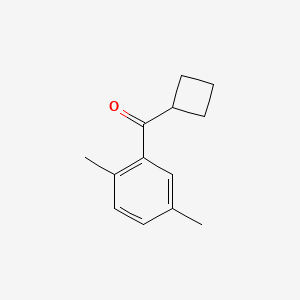

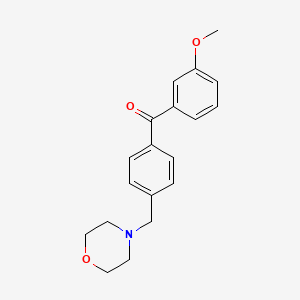

IUPAC Name |

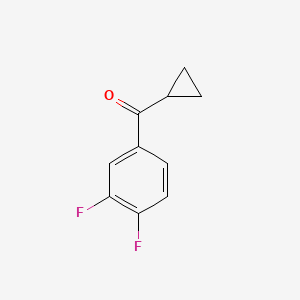

(3-methoxyphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-22-18-4-2-3-17(13-18)19(21)16-7-5-15(6-8-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLCAWGUXUDRSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642619 |

Source

|

| Record name | (3-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898769-70-5 |

Source

|

| Record name | (3-Methoxyphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。